molecular formula C12H8F3NO3 B1421266 Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1065074-52-3

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B1421266
M. Wt: 271.19 g/mol
InChI Key: YQFLSLNXTHQDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate” is a heterocyclic compound . It is used as a building block in the synthesis of various derivatives . These derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .

Scientific Research Applications

Application 1: Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines, which are structurally similar to your compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Summary of Results or Outcomes: Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 2: Synthesis of Analgesic Compound

  • Summary of the Application: 4-Hydroxy-8-(trifluoromethyl)quinolone, a compound similar to “Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate”, is used in the synthesis of the analgesic compound, floctafenine .
  • Summary of Results or Outcomes: The outcome of this application is the production of floctafenine, an analgesic compound .

Application 3: Antimicrobial Actions

  • Summary of the Application: Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
  • Summary of Results or Outcomes: The outcomes of these applications are not specified in the source, but it is mentioned that these derivatives have been tested for their antimicrobial actions .

Application 4: Synthesis of Fluoroquinolones

  • Summary of the Application: Fluorinated quinolines, which are structurally similar to your compound, are used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections.
  • Summary of Results or Outcomes: The outcome of this application is the production of fluoroquinolones, a type of antibiotics .

Application 5: Fluorinated Quinolines

  • Summary of the Application: Fluorinated quinolines, which are structurally similar to your compound, are used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections.
  • Summary of Results or Outcomes: The outcome of this application is the production of fluoroquinolones, a type of antibiotics .

Application 6: Synthesis of 6,7-Difluoro-3-Nitro-4-Hydroxy-2-Quinolone

  • Summary of the Application: The synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, a compound similar to “Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate”, is mentioned in the source .
  • Summary of Results or Outcomes: The outcome of this application is the production of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone .

properties

IUPAC Name

methyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLSLNXTHQDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674525
Record name Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

CAS RN

1065074-52-3
Record name Methyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 3
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.